(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
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Overview
Description
(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a complex organic compound with a unique structure that includes a butylidene group, two hydroxyl groups, and a tetrahydrobenzofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a Diels-Alder reaction, followed by selective reduction and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The butylidene group can be reduced to a butyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the butylidene group can produce a fully saturated tetrahydrobenzofuran derivative.
Scientific Research Applications
(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrobenzofuran derivatives and compounds with butylidene and hydroxyl groups. Examples include:
- (6R,7S)-6,7-Epoxyoctadecanoic acid
- (6R,7S)-himachala-9,11-diene
- Various polyketides and terpenoids with similar structural motifs .
Uniqueness
What sets (6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/t8-,11-/m1/s1 |
InChI Key |
DQNGMIQSXNGHOA-LDYMZIIASA-N |
Isomeric SMILES |
CCCC=C1C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
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